6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
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Overview
Description
6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a heterocyclic compound that belongs to the quinazoline family. . This specific compound features methoxy groups at the 6 and 7 positions, and a methoxyphenyl group at the 3 position, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired quinazoline derivative . The reaction conditions often include the use of solvents like ethanol or xylene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. Quinazolines are known to inhibit various enzymes and receptors, which can lead to their diverse biological activities . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives with different substituents at the 3, 6, and 7 positions. Examples include:
- 6,7-Dimethoxy-3-(4-chlorophenyl)-4H-indeno[1,2-c]isoxazole
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
Uniqueness
The uniqueness of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a methoxyphenyl group may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-6-4-10(5-7-11)19-16(20)12-8-14(23-2)15(24-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHQKAFERTVHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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